![molecular formula C41H41F5N4O7S B613532 (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate CAS No. 200188-07-4](/img/structure/B613532.png)

(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

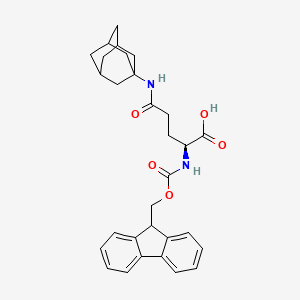

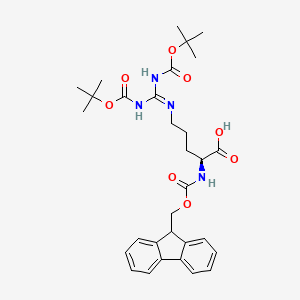

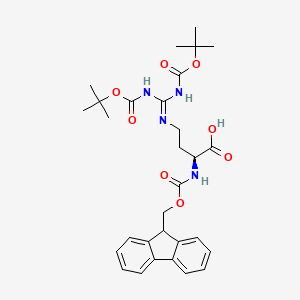

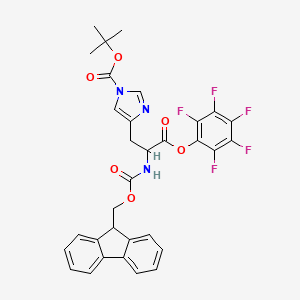

(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate, also known as (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate, is a useful research compound. Its molecular formula is C41H41F5N4O7S and its molecular weight is 828.86. The purity is usually 95%.

BenchChem offers high-quality (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemistry: Peptide Synthesis

Summary of Application

In biochemistry, Fmoc-D-Arg(Pmc)-OPfp is primarily used for the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The compound’s protective groups facilitate the sequential addition of amino acids without unwanted side reactions.

Methods of Application

The Fmoc group protects the amino group during the synthesis process, which is later removed by base-induced cleavage. The Pmc group protects the guanidino functionality of arginine and is removed by acidolysis .

Results

The use of Fmoc-D-Arg(Pmc)-OPfp in SPPS has been shown to yield peptides with high purity levels, often exceeding 95% as determined by HPLC analysis. The protective groups ensure the integrity of sensitive amino acid residues during synthesis .

Pharmacology: Drug Development

Summary of Application

In pharmacology, this compound is utilized in the development of new drugs, especially those that mimic or interfere with natural peptide functions.

Methods of Application

Fmoc-D-Arg(Pmc)-OPfp is used to synthesize peptides that are then tested for their biological activity, including binding affinity to receptors or inhibitory effects on enzymes.

Results

Peptides synthesized using this compound have led to the identification of potential drug candidates with promising pharmacological profiles, including high receptor affinity and selectivity .

Organic Chemistry: Synthesis of Complex Molecules

Summary of Application

Organic chemists use Fmoc-D-Arg(Pmc)-OPfp for the construction of complex molecules, including natural product analogs and novel polymers.

Methods of Application

The compound is incorporated into larger structures through selective deprotection and coupling reactions, often using automated synthesizers for efficiency.

Results

The methodologies employing Fmoc-D-Arg(Pmc)-OPfp have enabled the synthesis of complex molecules with high stereochemical control and functional group tolerance .

Medicinal Chemistry: Targeted Therapy Agents

Summary of Application

In medicinal chemistry, the compound is used to create targeted therapy agents, such as peptide-drug conjugates that deliver therapeutic agents directly to specific cells or tissues.

Methods of Application

Peptides containing Fmoc-D-Arg(Pmc)-OPfp are conjugated to drugs or imaging agents, with the protective groups ensuring stability until the final product is formed.

Results

These conjugates have shown increased efficacy and reduced side effects in preclinical studies, highlighting the potential for targeted treatments .

Analytical Chemistry: Biomarker Detection

Summary of Application

Analytical chemists use Fmoc-D-Arg(Pmc)-OPfp in the development of assays for biomarker detection, leveraging the specificity of peptide interactions.

Methods of Application

Synthetic peptides containing the compound are used as recognition elements in assays, binding specifically to target biomarkers in complex samples.

Results

Assays developed with these peptides have demonstrated high sensitivity and specificity in detecting biomarkers, which is crucial for early disease diagnosis and monitoring .

Chemical Engineering: Process Optimization

Summary of Application

In chemical engineering, Fmoc-D-Arg(Pmc)-OPfp is used to optimize the synthesis processes of peptides and proteins on an industrial scale.

Methods of Application

Engineers use the compound to streamline the production of peptides, focusing on maximizing yield and purity while minimizing waste and reaction time.

Results

Process optimizations using this compound have resulted in more efficient production methods, reducing costs and environmental impact while maintaining product quality .

Each application showcases the versatility of Fmoc-D-Arg(Pmc)-OPfp in various scientific fields, contributing significantly to advancements in research and industry. The detailed methods and positive outcomes highlight the compound’s importance in modern science.

Proteomics: Protein Structure Analysis

Summary of Application

Proteomics researchers use Fmoc-D-Arg(Pmc)-OPfp for analyzing protein structures, particularly in the study of post-translational modifications.

Methods of Application

The compound is incorporated into peptides that mimic sections of proteins. These peptides are then used in mass spectrometry to infer the structure and modification patterns of the target proteins.

Results

The application of this compound in proteomics has led to detailed structural insights, revealing modification sites and helping to elucidate protein functions .

Biotechnology: Enzyme Inhibitor Design

Summary of Application

Biotechnologists employ Fmoc-D-Arg(Pmc)-OPfp in the design of enzyme inhibitors, which can regulate enzymatic activity for therapeutic purposes.

Methods of Application

Peptides containing the compound are synthesized and tested for their ability to inhibit specific enzymes. The Pmc group is particularly useful for enhancing the stability of the peptide under physiological conditions.

Results

Several potent enzyme inhibitors have been developed using this approach, showing significant inhibition in both in vitro and in vivo models .

Materials Science: Biomaterials Development

Summary of Application

In materials science, Fmoc-D-Arg(Pmc)-OPfp is used to create biomaterials with specific biological functions, such as tissue engineering scaffolds.

Methods of Application

The compound is used to functionalize materials, providing them with bioactive properties. This is often done by covalently attaching peptides to material surfaces.

Results

Functionalized biomaterials using this compound have demonstrated improved cell attachment and proliferation, which is critical for tissue engineering applications .

Immunology: Vaccine Adjuvant Synthesis

Summary of Application

Immunologists utilize Fmoc-D-Arg(Pmc)-OPfp in the synthesis of vaccine adjuvants, which enhance the immune response to vaccines.

Methods of Application

The compound is used to synthesize peptide-based adjuvants that are then combined with antigens to increase the immunogenicity of vaccines.

Results

Adjuvants developed with this compound have shown to elicit stronger and more durable immune responses in preclinical vaccine trials .

Nanotechnology: Nanocarrier Development

Summary of Application

Nanotechnologists use Fmoc-D-Arg(Pmc)-OPfp to develop nanocarriers for drug delivery, aiming to improve the targeting and release of therapeutic agents.

Methods of Application

The compound is used to create peptide-functionalized nanocarriers that can selectively bind to and be internalized by target cells, releasing their payload in a controlled manner.

Results

These nanocarriers have shown enhanced targeting and reduced off-target effects in drug delivery studies, offering a promising approach for precision medicine .

Chemical Biology: Molecular Probes

Summary of Application

Chemical biologists apply Fmoc-D-Arg(Pmc)-OPfp in the creation of molecular probes to study biological processes at the molecular level.

Methods of Application

The compound is used to synthesize fluorescently labeled peptides that act as probes, binding to specific proteins or cellular structures.

Results

Molecular probes developed using this compound have provided valuable insights into cell signaling pathways and protein interactions, contributing to our understanding of cellular mechanisms .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBZSPLEATQKR-GDLZYMKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41F5N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Arg(Pmc)-OPfp | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)